Physicochemical properties of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one
Physicochemical properties of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one
Introduction: Bridging Structure and Function
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's therapeutic potential is inextricably linked to its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical framework for the full physicochemical characterization of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one, a novel chalcone derivative.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as important biosynthetic precursors to flavonoids and are noted for their diverse biological activities.[1][2] The subject of this guide, with its distinct substitution pattern including a chloro group and a difluoromethoxy moiety, presents a unique profile that demands thorough investigation. The difluoromethoxy group, in particular, is an increasingly popular bioisostere for hydroxyl or methoxy groups in medicinal chemistry, often used to modulate metabolic stability and lipophilicity.
This document is structured to provide researchers, medicinal chemists, and drug development professionals with not just the "what," but the "why" and "how" of physicochemical profiling. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure data integrity and reproducibility.
Compound Identity and Structure
A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| :--- | :--- | :--- |
| IUPAC Name | 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one | - |
| CAS Number | 1344870-52-5 |[3] |
| Molecular Formula | C₁₁H₉ClF₂O₂ |[3] |
| Molecular Weight | 246.64 g/mol |[3] |
| SMILES | CC(=O)/C=C/C1=C(C=CC(=C1)Cl)OC(F)F |[3] |
| Structure |
| - |
Synthesis and Structural Confirmation
Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate benzaldehyde and an acetophenone.[2][4] For the title compound, this would involve the condensation of 5-chloro-2-(difluoromethoxy)benzaldehyde with acetone.
Post-synthesis, the structural integrity must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the atomic framework, confirming the connectivity of protons and carbons and the presence of the difluoromethoxy group. The coupling constants of the vinyl protons (Hα and Hβ) are crucial for confirming the trans (E) configuration of the double bond, which is the thermodynamically more stable isomer.[1][2]
-
Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak (M+).[4] High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, most notably the characteristic α,β-unsaturated ketone stretch.[4]
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5][6] Poor solubility can lead to erratic absorption, hinder formulation development, and cause misleading results in in-vitro bioassays.[6] We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[5][7]
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's propensity to precipitate from a DMSO stock solution into an aqueous buffer.[7][8]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an initial high concentration (e.g., 200 µM) with a final DMSO concentration of 1-2%.[7]
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., at 620 nm).[7]
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer blank.
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[9]
Methodology:
-
Sample Preparation: Add an excess amount of the solid crystalline compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
Result Calculation: The measured concentration represents the thermodynamic solubility under the specified conditions.
Table 2: Illustrative Solubility Data for 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one (Note: The following data are hypothetical examples for illustrative purposes.)
| Parameter | Buffer System | Result (µg/mL) | Result (µM) |
|---|---|---|---|
| Kinetic Solubility | PBS, pH 7.4 | 45 | 182 |
| Thermodynamic Solubility | PBS, pH 7.4, 25°C | 28 | 113 |
Lipophilicity: Membrane Permeation and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADMET profile. It influences membrane permeability, plasma protein binding, metabolic clearance, and off-target toxicity.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[11]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
The shake-flask method remains the most reliable technique for determining lipophilicity.[12][13] It directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and an aqueous buffer.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS (pH 7.4).
-
Equilibration: Cap the vial and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.[11]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[13]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Caption: Workflow for a Forced Degradation Study.
Table 5: Illustrative Forced Degradation Data (Note: The following data are hypothetical examples for illustrative purposes.)
| Stress Condition | % Parent Compound Remaining | Observations |
|---|---|---|
| Control (T=0) | 100% | - |
| 0.1 M HCl, 60°C | 98.5% | Stable to acid hydrolysis. |
| 0.1 M NaOH, 60°C | 75.2% | Significant degradation observed; one major degradant peak at RRT 0.85. Suggests susceptibility to base-catalyzed retro-aldol reaction. |
| 3% H₂O₂, RT | 92.1% | Minor degradation, likely at the electron-rich double bond. |
| Thermal (80°C) | 99.5% | Thermally stable in solid state. |
| Photostability | 88.7% | Moderate degradation, suggesting potential for cis-trans isomerization or other photochemical reactions. |
Summary and Conclusion
The comprehensive physicochemical characterization of a drug candidate is a non-negotiable cornerstone of successful pharmaceutical development. This guide has outlined the essential experimental framework for evaluating 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one. By systematically determining its solubility, lipophilicity, ionization state, and chemical stability, researchers can build a robust data package. This information is critical for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately, increasing the probability of advancing a safe and efficacious therapeutic agent to the clinic.
Table 6: Consolidated Physicochemical Profile (Note: The following data are hypothetical examples for illustrative purposes.)
| Parameter | Method | Value | Significance |
|---|---|---|---|
| Molecular Weight | - | 246.64 g/mol | Foundational property. |
| Kinetic Solubility (pH 7.4) | Nephelometry | 45 µg/mL | Moderate solubility, acceptable for early screening. |
| Thermo. Solubility (pH 7.4) | Shake-Flask | 28 µg/mL | Lower than kinetic, suggests potential for precipitation over time. |
| LogD (pH 7.4) | Shake-Flask | 3.15 | In the optimal range for membrane permeability. |
| pKa | UV-Metric | Neutral | Not expected to ionize in physiological pH range. |
| Stability | Forced Degradation | Liable to base hydrolysis and photolysis. | Requires protection from light and alkaline conditions in formulations. |
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